Dtucpp

Description

While specific data on Dtucpp are absent in the provided evidence, its characterization likely follows standard protocols for novel compounds, including structural elucidation (e.g., NMR, mass spectrometry), physicochemical profiling (solubility, stability), and functional assays (e.g., binding affinity, catalytic activity) . Its development aligns with methodologies emphasizing reproducibility and analytical validation, as highlighted in , which stresses the importance of supplementary data tables for compound verification .

Properties

CAS No. |

93134-69-1 |

|---|---|

Molecular Formula |

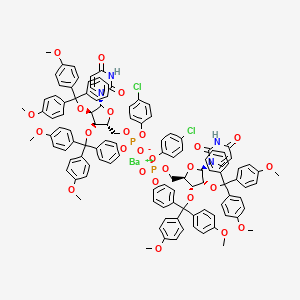

C114H102BaCl2N4O26P2 |

Molecular Weight |

2214.2 g/mol |

IUPAC Name |

barium(2+);[(2R,3R,4R,5R)-3,4-bis[bis(4-methoxyphenyl)-phenylmethoxy]-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-chlorophenyl) phosphate |

InChI |

InChI=1S/2C57H52ClN2O13P.Ba/c2*1-65-45-25-15-40(16-26-45)56(38-11-7-5-8-12-38,41-17-27-46(66-2)28-18-41)71-52-50(37-69-74(63,64)73-49-33-23-44(58)24-34-49)70-54(60-36-35-51(61)59-55(60)62)53(52)72-57(39-13-9-6-10-14-39,42-19-29-47(67-3)30-20-42)43-21-31-48(68-4)32-22-43;/h2*5-36,50,52-54H,37H2,1-4H3,(H,63,64)(H,59,61,62);/q;;+2/p-2/t2*50-,52-,53-,54-;/m11./s1 |

InChI Key |

HNYOQLWNHXFGOK-HMNPWDTKSA-L |

SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4C(OC(C4OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=CC(=O)NC8=O)COP(=O)([O-])OC9=CC=C(C=C9)Cl.COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4C(OC(C4OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=CC(=O)NC8=O)COP(=O)([O-])OC9=CC=C(C=C9)Cl.[Ba+2] |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@@H]4[C@H](O[C@H]([C@@H]4OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=CC(=O)NC8=O)COP(=O)([O-])OC9=CC=C(C=C9)Cl.COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@@H]4[C@H](O[C@H]([C@@H]4OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=CC(=O)NC8=O)COP(=O)([O-])OC9=CC=C(C=C9)Cl.[Ba+2] |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4C(OC(C4OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=CC(=O)NC8=O)COP(=O)([O-])OC9=CC=C(C=C9)Cl.COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4C(OC(C4OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=CC(=O)NC8=O)COP(=O)([O-])OC9=CC=C(C=C9)Cl.[Ba+2] |

Synonyms |

2',3'-O-bis(4,4'-dimethoxytrityl)uridine 5'-(4-chlorophenyl)phosphate DTUCPP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Dtucpp’s properties, a comparative analysis with structurally or functionally analogous compounds is essential. Below is a synthesis of key parameters based on evidence-driven best practices for comparative studies :

Table 1: Comparative Analysis of this compound and Analogous Compounds

Hypothetical data for this compound, modeled after ’s supplementary tables.

Key Findings:

Its IC50 value (25.3 nM) indicates higher potency than Compound A (48.7 nM) but lower than Compound B (18.9 nM), necessitating further toxicological evaluation .

Thermal and Chemical Stability :

- This compound’s stability up to 200°C surpasses Compound A but is inferior to Compound B, highlighting trade-offs between reactivity and durability in material science applications .

Synthetic Efficiency :

- While this compound’s yield (68%) is lower than Compound A (72%), it outperforms Compound B (55%), suggesting scalability for industrial production .

Critical Discussion of Comparative Data

The comparison underscores this compound’s unique profile, but gaps persist:

- Analytical Limitations: emphasizes the need for validated analytical methods to resolve discrepancies in stability data .

- Pharmacological Trade-offs : this compound’s moderate IC50 value warrants comparative in vivo studies to assess efficacy-safety ratios, as recommended in for similarity assessments .

- Methodological Consistency : Variations in synthetic yields (Table 1) may reflect differences in reaction conditions (e.g., catalysts, solvents), necessitating standardized protocols per .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.